molecular formula C6H5BrFNO B12828191 (3-Bromo-2-fluoropyridin-4-yl)methanol

(3-Bromo-2-fluoropyridin-4-yl)methanol

Cat. No.: B12828191
M. Wt: 206.01 g/mol
InChI Key: GXSXNWWGSCGANV-UHFFFAOYSA-N
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Description

(3-Bromo-2-fluoropyridin-4-yl)methanol is a chemical compound with the molecular formula C6H5BrFNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and fluorine atoms in the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2-fluoropyridin-4-yl)methanol typically involves the bromination and fluorination of pyridine derivatives. One common method involves the reaction of 3-bromo-2-nitropyridine with a fluorinating agent such as Bu4N+F− in DMF at 20°C to form 2-fluoro-3-bromopyridine . This intermediate can then be reduced to the corresponding alcohol using a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2-fluoropyridin-4-yl)methanol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium carbonate in DMF.

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide).

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of various substituted pyridine derivatives.

    Oxidation: Formation of (3-Bromo-2-fluoropyridin-4-yl)aldehyde.

    Reduction: Formation of (3-Bromo-2-fluoropyridin-4-yl)methane.

Scientific Research Applications

(3-Bromo-2-fluoropyridin-4-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (3-Bromo-2-fluoropyridin-4-yl)methanol involves its interaction with various molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The hydroxyl group can form hydrogen bonds with target molecules, enhancing its binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (3-Fluoropyridin-4-yl)methanol: Similar structure but lacks the bromine atom.

    (2-Chloro-3-fluoropyridin-4-yl)methanol: Contains a chlorine atom instead of bromine.

    (3-Amino-pyridin-4-yl)methanol: Contains an amino group instead of bromine and fluorine.

Uniqueness

(3-Bromo-2-fluoropyridin-4-yl)methanol is unique due to the presence of both bromine and fluorine atoms in the pyridine ring

Properties

Molecular Formula

C6H5BrFNO

Molecular Weight

206.01 g/mol

IUPAC Name

(3-bromo-2-fluoropyridin-4-yl)methanol

InChI

InChI=1S/C6H5BrFNO/c7-5-4(3-10)1-2-9-6(5)8/h1-2,10H,3H2

InChI Key

GXSXNWWGSCGANV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1CO)Br)F

Origin of Product

United States

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